![molecular formula C8H14BrN B13207445 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane is a chemical compound that belongs to the class of bicyclic amines. It is derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known organocatalyst. This compound is characterized by the presence of a bromomethyl group attached to the bicyclic structure, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane with dibromomethane in the presence of a solvent such as acetone . The reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency.
Análisis De Reacciones Químicas
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Transalkylation: The compound can undergo transalkylation reactions, where the bromomethyl group is exchanged with other alkyl groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane primarily involves its reactivity as a nucleophile and a base. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure of the compound allows for unique interactions with molecular targets, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which is widely used as an organocatalyst in various organic reactions.
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate: A similar compound with a carboxylate group, used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific reactivity due to the bromomethyl group, which allows for a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C8H14BrN |
|---|---|
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14BrN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2 |
Clave InChI |
AGHAKYNIROQVJK-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
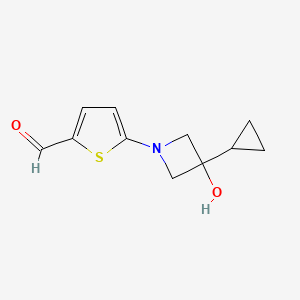
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
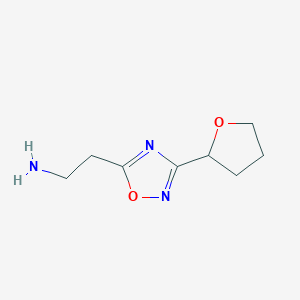
![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
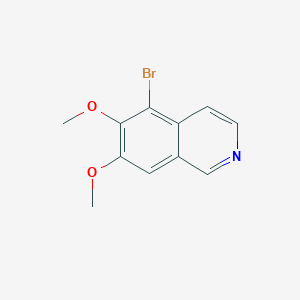
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
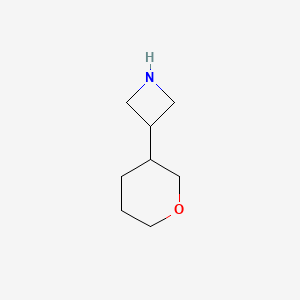
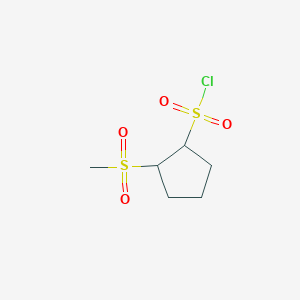
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
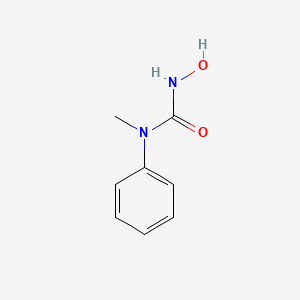
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
